molecular formula C14H19N5S B5767101 N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea

N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea

Cat. No. B5767101
M. Wt: 289.40 g/mol
InChI Key: FFQPQQSFGFXWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea, also known as PTU, is a synthetic compound that has been widely used in scientific research. PTU is a thiourea derivative and has been found to have various biochemical and physiological effects.

Mechanism of Action

N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea works by inhibiting specific enzymes in the body. As mentioned earlier, N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea inhibits thyroperoxidase, which is involved in the production of thyroid hormones. N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea also inhibits tyrosinase, which is involved in the production of melanin.
Biochemical and Physiological Effects:
N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea has various biochemical and physiological effects. As mentioned earlier, N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea inhibits thyroperoxidase and tyrosinase. In addition, N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea has been found to have antioxidant properties and can scavenge free radicals. N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea has also been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea in lab experiments is its specificity. N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea inhibits specific enzymes in the body, making it a useful tool in the study of specific biochemical pathways. However, N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea also has limitations. N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea can have off-target effects and can inhibit other enzymes in the body. In addition, N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea can be toxic at high doses.

Future Directions

There are several future directions for the use of N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea in scientific research. One area of interest is the study of thyroid function and the development of new treatments for thyroid disorders. Another area of interest is the study of melanin production and the development of new treatments for skin pigmentation disorders. N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea could also be used in the study of other biochemical pathways and the development of new treatments for various diseases.

Synthesis Methods

N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea can be synthesized by reacting 1,3,5-triazatricyclo[3.3.1.1~3,7~]decane with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product can be purified by recrystallization from ethanol.

Scientific Research Applications

N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea has been used in various scientific research studies. One of the most common applications of N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea is in the study of thyroid function. N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea has been found to inhibit the production of thyroid hormones by blocking the enzyme thyroperoxidase. This makes N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea a useful tool in the study of thyroid disorders such as hyperthyroidism and Graves' disease.
N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea has also been used in the study of melanin production. N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea has been found to inhibit the enzyme tyrosinase, which is involved in the production of melanin. This makes N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea a useful tool in the study of skin pigmentation disorders such as vitiligo.

properties

IUPAC Name

1-phenyl-3-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5S/c20-13(15-12-4-2-1-3-5-12)16-14-6-17-9-18(7-14)11-19(8-14)10-17/h1-5H,6-11H2,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQPQQSFGFXWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)NC(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)thiourea

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